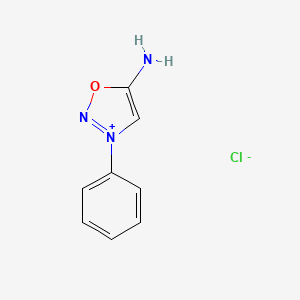
3-Phenylsydnone imine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds known for their unique electronic structures and significant biological activities. The compound is characterized by a phenyl group attached to the sydnone core, which is further modified by an imine group and a hydrochloride moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. A common method includes the use of a mechanochemical approach, such as ball-milling, which avoids the use of organic solvents and purification steps . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical synthesis, leveraging the same principles as laboratory-scale methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylsydnone imine monohydrochloride has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sydnone: The parent compound with a keto group instead of an imine group.
Münchnone: Another mesoionic compound with similar reactivity but different electronic properties.
Isomünchnone: A structural isomer of münchnone with distinct reactivity.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its imine group, which imparts different reactivity and biological activity compared to other sydnones. Its ability to undergo SPSAC reactions makes it particularly valuable in bioorthogonal chemistry .
Eigenschaften
CAS-Nummer |
1008-78-2 |
|---|---|
Molekularformel |
C8H8ClN3O |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

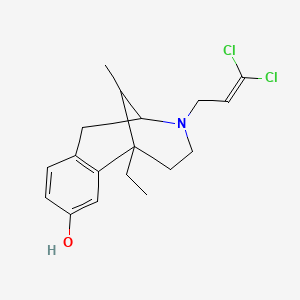
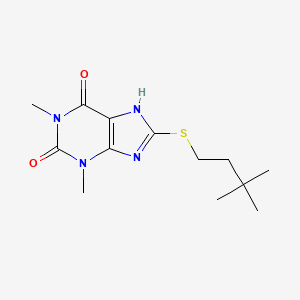
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
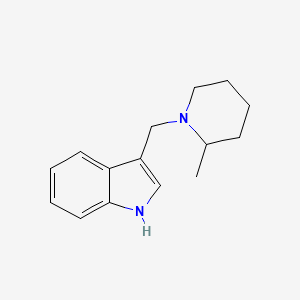
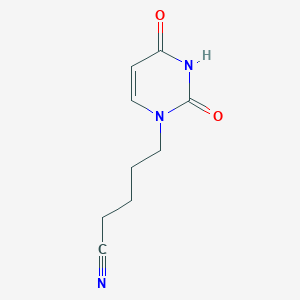

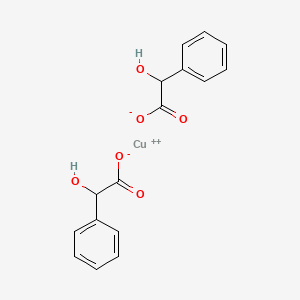
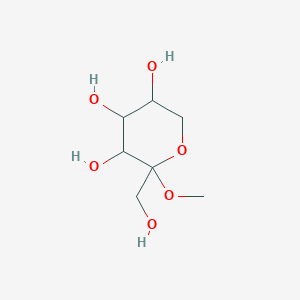

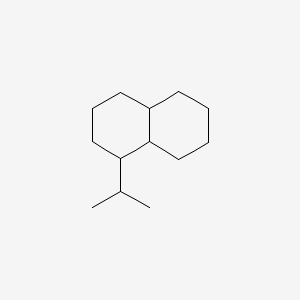
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
